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Introduction

Ociperlimab (also known as BGB-A1217) is a humanized IgG1 monoclonal antibody that
targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), an immune
checkpoint receptor expressed on various immune cells, including activated T cells, natural
killer (NK) cells, and regulatory T cells (Tregs).[1][2][3] Engagement of TIGIT with its ligands,
such as the poliovirus receptor (PVR), on tumor cells leads to the suppression of anti-tumor
immunity. Ociperlimab is designed to block this interaction and reinvigorate the immune
response against cancer. This technical guide provides a comprehensive overview of the
preclinical studies that have evaluated the efficacy of ociperlimab, detailing its mechanism of
action, in vitro and in vivo study results, and the methodologies employed.

Mechanism of Action

Ociperlimab exerts its anti-tumor effects through a multi-faceted mechanism, primarily centered
on blocking the TIGIT inhibitory pathway and leveraging its Fc-competent design to deplete
regulatory T cells.

» High-Affinity Binding and Ligand Blockade: Ociperlimab binds with high affinity to the
extracellular domain of human TIGIT, with a dissociation constant (KD) of 0.135 nM.[1][2][3]
This binding effectively prevents the interaction between TIGIT and its ligands, PVR and
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PVRL2, thereby releasing the "brakes" on T-cell and NK-cell mediated anti-tumor activity.[1]

[2][3]

o Fc-Mediated Effector Functions: A key feature of ociperlimab is its wild-type IgG1 Fc region,
which enables potent antibody-dependent cellular cytotoxicity (ADCC).[1][2][3] This is
particularly important for the depletion of Tregs, which highly express TIGIT in the tumor
microenvironment. By engaging Fcy receptors on effector immune cells like NK cells,
ociperlimab preferentially targets and eliminates these immunosuppressive Tregs.[1]

e Immune Cell Activation: By blocking the TIGIT inhibitory signal and depleting Tregs,
ociperlimab leads to the enhanced activation and function of effector T cells and NK cells.[1]
[2][3] This results in increased production of pro-inflammatory cytokines, such as IFN-y, and
enhanced tumor cell lysis.

e Synergy with PD-1 Blockade: Preclinical studies have demonstrated that the combination of
ociperlimab with an anti-PD-1 antibody results in synergistic anti-tumor activity.[1] This is
attributed to the co-expression of TIGIT and PD-1 on exhausted T cells within the tumor
microenvironment; blocking both pathways leads to a more robust restoration of anti-tumor
immunity.

Data Presentation
In Vitro Efficacy

The in vitro activity of ociperlimab was assessed through various functional assays to
characterize its binding, ligand-blocking, and immune-activating properties.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pubmed.ncbi.nlm.nih.gov/35273608/
https://www.researchgate.net/publication/358790015_An_Fc-Competent_Anti-Human_TIGIT_Blocking_Antibody_Ociperlimab_BGB-A1217_Elicits_Strong_Immune_Responses_and_Potent_Anti-Tumor_Efficacy_in_Pre-Clinical_Models
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pubmed.ncbi.nlm.nih.gov/35273608/
https://www.researchgate.net/publication/358790015_An_Fc-Competent_Anti-Human_TIGIT_Blocking_Antibody_Ociperlimab_BGB-A1217_Elicits_Strong_Immune_Responses_and_Potent_Anti-Tumor_Efficacy_in_Pre-Clinical_Models
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pubmed.ncbi.nlm.nih.gov/35273608/
https://www.researchgate.net/publication/358790015_An_Fc-Competent_Anti-Human_TIGIT_Blocking_Antibody_Ociperlimab_BGB-A1217_Elicits_Strong_Immune_Responses_and_Potent_Anti-Tumor_Efficacy_in_Pre-Clinical_Models
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Cell
Parameter Assay . Result Reference
Line/System
o o Surface Plasmon )
Binding Affinity Recombinant
Resonance 0.135 nM [11[21[3]
(KD) Human TIGIT
(SPR)
] Cell-based
Ligand Blockade - HEK293/PVR & 4.53 nM (vs.
competition [1]
(IC50) TIGIT-mlgG2a PVR)
assay
HEK293/PVRL2 1.69 nM (vs. o
& TIGIT-migG2a  PVRL2)
PBMCs from
Dose-dependent
) lung cancer o
Treg Depletion ADCC Assay ) reduction in Treg  [1]
patients and NK
frequency
cells
PBMCs from
N healthy donors Dose-dependent
o CMV-specific T- ) ) ]
T-cell Activation and peptide- increase in IFN-y  [1]
cell assay

pulsed HCT116

cells

production

Combination with
anti-PD-1

T-cell activation

assay

Pre-stimulated
PBMCs and
A549/0S8-PD-

L1 target cells

Enhanced IFN-y
production in a
dose-dependent

manner

[1]

In Vivo Efficacy

The anti-tumor efficacy of ociperlimab, both as a monotherapy and in combination with an anti-
PD-1 antibody, was evaluated in syngeneic mouse models.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pubmed.ncbi.nlm.nih.gov/35273608/
https://www.researchgate.net/publication/358790015_An_Fc-Competent_Anti-Human_TIGIT_Blocking_Antibody_Ociperlimab_BGB-A1217_Elicits_Strong_Immune_Responses_and_Potent_Anti-Tumor_Efficacy_in_Pre-Clinical_Models
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Treatment Tumor Growth

Tumor Model Dosing o Reference
Group Inhibition (TGI)
CT26 (Colon Ociperlimab Significant tumor
: 10 mg/kg, Q5D N [1]
Carcinoma) (BGB-A1217) growth inhibition

o No significant
Ociperlimab (Fc-

10 mg/kg, Q5D anti-tumor [1]
mutant) o
activity
MC38 (Colon o
) Ociperlimab Modest tumor
Adenocarcinoma 3 mg/kg, Q5D o [1]
) (BGB-A1217) growth inhibition

) Modest tumor
Anti-PD-1 1 mg/kg, Q5D o [1]
growth inhibition

o Synergistic and
Ociperlimab + 3mg/kg +1

) potent tumor [1]
Anti-PD-1 mg/kg, Q5D

growth inhibition

Experimental Protocols

In Vitro Antibody-Dependent Cellular Cytotoxicity
(ADCC) Assay

o Target Cells: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from lung cancer
patients.

o Effector Cells: NK cells were obtained from healthy donors.

» Methodology: Target PBMCs were co-cultured with effector NK cells in the presence of
varying concentrations of ociperlimab or a version with a mutated Fc region (BGB-
A1217MF). After overnight incubation, the percentages of non-Treg CD4+, CD8+, and Treg
cell subsets within the CD3+ T cell population were quantified using flow cytometry. A
significant reduction in the Treg population in the presence of ociperlimab indicated ADCC-
mediated depletion.[1]
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In Vivo Efficacy Studies

o Animal Model: Human TIGIT knock-in mice were used to allow for the evaluation of the
humanized anti-TIGIT antibody.

e Tumor Implantation:
o CT26 Model: 1 x 105 CT26.WT cells were implanted subcutaneously.[1]
o MC38 Model: 1 x 106 MC38 cells were implanted subcutaneously.[1]

e Treatment:

o Monotherapy (CT26): When tumors reached approximately 100 mm3, mice were treated
intraperitoneally (i.p.) with 10 mg/kg of ociperlimab or the Fc-mutant version every five
days (Q5D).[1]

o Combination Therapy (MC38): Seven days post-implantation, mice were treated i.p. with
ociperlimab (3 mg/kg, Q5D), an anti-mouse PD-1 antibody (1 mg/kg, Q5D), or the
combination of both.[1]

o Efficacy Evaluation: Tumor volume was measured twice weekly. Efficacy was determined by
comparing the tumor growth in treated groups to the vehicle control group.[1]

Visualizations
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Caption: Ociperlimab's dual mechanism of action.
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Caption: In vivo preclinical efficacy study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

